[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
CAS No.: 1192165-36-8
Cat. No.: VC2705553
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile - 1192165-36-8](/images/structure/VC2705553.png)
CAS No. | 1192165-36-8 |
---|---|
Molecular Formula | C17H18N2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | 2-[6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile |
Standard InChI | InChI=1S/C17H18N2/c1-17(2,3)15-7-5-14(6-8-15)16-9-4-13(10-11-18)12-19-16/h4-9,12H,10H2,1-3H3 |
Standard InChI Key | KSWXBRSSNLJGPT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N |
Chemical Identity and Structure
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile is an organic compound featuring a pyridine ring substituted with both a 4-tert-butylphenyl group and an acetonitrile moiety. The compound belongs to the class of nitriles, which are characterized by the presence of a carbon-nitrogen triple bond. This functional group contributes significantly to the compound's reactivity and potential applications in synthetic chemistry. The structural arrangement consists of a pyridine core with a 4-tert-butylphenyl substituent at the 6-position and an acetonitrile group at the 3-position, creating a molecule with interesting electronic and steric properties. The 4-tert-butylphenyl group introduces a bulky hydrophobic portion that can influence both the physical properties and biological interactions of the molecule.
Key Identifiers and Physical Properties
The compound is uniquely identified by its CAS Registry Number 1192165-36-8, allowing for precise database searches and regulatory tracking. Its molecular formula is C17H18N2, corresponding to a molecular weight of 250.34 g/mol. The structure contains multiple aromatic systems, making it a relatively rigid molecule with potential for π-π interactions in various applications.
Table 1: Chemical Identity and Physical Properties
Property | Value |
---|---|
CAS Number | 1192165-36-8 |
Molecular Formula | C17H18N2 |
Molecular Weight | 250.34 g/mol |
Chemical Class | Nitrile, Pyridine derivative |
Physical State | Solid (at standard conditions) |
Primary Use | Laboratory research chemical |
Structural Comparison with Related Compounds
This compound bears structural similarity to 6-(4-Tert-butylphenyl)pyridine-3-carbonitrile (CAS: 71817009), which lacks the methylene bridge between the pyridine ring and the nitrile group . The inclusion of this methylene spacer in [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile confers different electronic properties and likely influences its reactivity patterns compared to the direct nitrile analog. This structural difference may be crucial for specific applications where electronic distribution and molecular flexibility are important factors.
Parameter | Condition |
---|---|
Catalyst | Pd(PPh3)4 (10 mol%) |
Base | 1.0 M Na2CO3 aqueous solution (3.0 equiv) |
Solvent | Toluene (0.13 M) |
Temperature | 130°C |
Atmosphere | Nitrogen |
Reaction Time | Several hours |
Workup | Extraction with diethyl ether, purification by column chromatography |
Alternative Synthetic Approaches
Another potential route might involve the functionalization of a preformed 6-(4-tert-butylphenyl)pyridine scaffold through lithiation chemistry. This approach is supported by lithiation protocols observed with tert-butyl (6-chloropyridin-3-yl)carbamate , where selective deprotonation followed by electrophilic quenching permits functional group installation at specific positions. For the target compound, this could involve lithiation of the 3-position of the pyridine followed by quenching with an appropriate cyanomethylating agent.
Table 3: Potential Lithiation Conditions Based on Similar Compounds
Reagent/Condition | Specification |
---|---|
Base | n-BuLi (2.0-2.5 equiv) |
Directing Group | Strategic substituent on pyridine |
Solvent | THF or diethyl ether |
Temperature | -78°C to -10°C |
Electrophile | Suitable cyanomethylating agent |
Workup | Aqueous quench, extraction, column purification |
Chemical Reactivity and Properties
General Reactivity Patterns
The nitrile functionality in [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile represents a versatile synthetic handle that can undergo various transformations. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. The methylene bridge between the pyridine and the nitrile provides an acidic site that could potentially be exploited for further functionalization through enolate chemistry. Additionally, the pyridine nitrogen offers a basic site for coordination chemistry or alkylation.
Structural Features Influencing Reactivity
The presence of the 4-tert-butylphenyl group at the 6-position of the pyridine ring introduces steric bulk that can influence reaction outcomes. This substitution pattern may affect approach trajectories of reagents, potentially leading to regioselective reactions at less hindered positions. The tert-butyl group also enhances lipophilicity, which could be advantageous for applications requiring membrane permeability or hydrophobic interactions.
Applications in Research and Development
Category | Recommendation |
---|---|
Personal Protection | Wear protective gloves, eye protection, and ensure adequate ventilation |
Storage | Store in a cool, dry place away from incompatible materials |
First Aid | In case of skin contact, wash affected area with plenty of water |
Disposal | Dispose of in accordance with local/regional/national regulations |
Fire Hazard | Standard organic solvent fire precautions apply |
Toxicological Considerations
Future Research Directions
Given the limited comprehensive research on [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile, several promising research directions can be identified:
Synthesis Optimization
Development of efficient and scalable synthesis routes for [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile would benefit researchers interested in exploring its applications. This could include investigations of green chemistry approaches, continuous flow methods, or catalytic systems that improve yield and reduce waste.
Structure-Activity Relationship Studies
Systematic modification of the core structure to explore structure-activity relationships could provide valuable insights into the influence of substitution patterns on physical properties and biological activities. This might include varying the position of the tert-butyl group, replacing the nitrile with other functional groups, or modifying the linking methylene unit.
Biological Activity Assessment
Evaluation of the compound's potential biological activities, particularly in areas where similar pyridine derivatives have shown promise, could uncover new applications in medicinal chemistry. Screening against various biological targets could identify unexpected activities that warrant further investigation.
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